![molecular formula C22H17NO6S B2711302 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione CAS No. 380458-20-8](/img/structure/B2711302.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a useful research compound. Its molecular formula is C22H17NO6S and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and neurotransmitter release. Activation of these channels can have implications for pain management, mood disorders, and addiction.
- Researchers have identified a new ether-based scaffold and paired it with a novel sulfone-based head group to create potent and selective GIRK1/2 activators. These compounds exhibit nanomolar potency and improved metabolic stability compared to prototypical urea-based compounds .
GIRK Channel Activation
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in various cells, especially neurons .
Mode of Action
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways. This can have downstream effects on various physiological processes, including heart rate, insulin release, and neuronal excitability .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability.
Result of Action
The activation of GIRK channels by 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione results in the hyperpolarization of the cell. This can lead to a decrease in the firing of action potentials, which can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context .
properties
IUPAC Name |
16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c24-19-13-3-1-2-4-14(13)20(25)22-18(19)15-5-6-17-16(21(15)29-22)9-23(11-28-17)12-7-8-30(26,27)10-12/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRHZYXZRUWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.